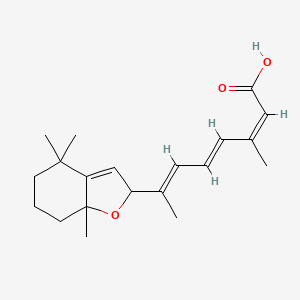

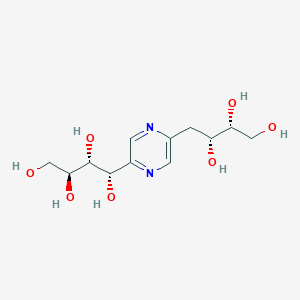

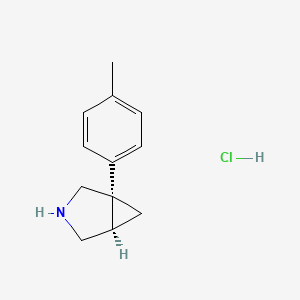

![molecular formula C₁₇H₁₂ClNO₂ B1141125 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 934996-79-9](/img/structure/B1141125.png)

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Descripción general

Descripción

5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, also known as 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is a heterocyclic compound that is commonly used in scientific research. This compound has a wide range of applications in the scientific community, and its unique properties make it an attractive option for use in lab experiments.

Aplicaciones Científicas De Investigación

Psychopharmacology

Application Summary

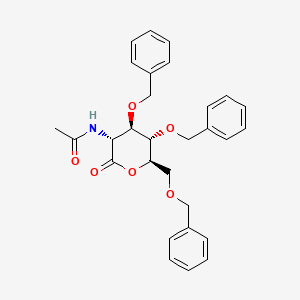

Asenapine, also known as 2,3-Dihydro-1-oxo Asenapine, is a second-generation (atypical) antipsychotic medication . It’s not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations . This is a consequence of extensive first-pass metabolism if ingested .

Results and Outcomes

The sublingual tablet and a transdermal ‘patch’ are two formulations that differ from other available antipsychotics . Obstacles to its use include food and drink restrictions, twice-daily dosing and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) . The patch needs to changed once daily . Obstacles to its use include the potential for skin reactions such as erythema and pruritis, and being a branded product, it is more costly than other options .

Chemical Research

Application Summary

2,3-Dihydro-1-oxo Asenapine is used as an intermediate in the synthesis of Asenapine . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to give the final product. In this case, 2,3-Dihydro-1-oxo Asenapine is a crucial component in the production of Asenapine .

Methods of Application

The exact methods of application in chemical synthesis can vary widely depending on the specific synthesis pathway and the desired end product. However, it’s important to note that the use of 2,3-Dihydro-1-oxo Asenapine as an intermediate implies that it is incorporated into the molecular structure of the final Asenapine product .

Results and Outcomes

The successful use of 2,3-Dihydro-1-oxo Asenapine as an intermediate in the synthesis of Asenapine demonstrates its importance in chemical research and pharmaceutical manufacturing . The ability to produce Asenapine efficiently and reliably is crucial for ensuring its availability for therapeutic use .

Biochemical Research

Application Summary

2,3-Dihydro-1-oxo Asenapine has been used in biochemical research as a substrate for the enzyme Indole-3-Acetamide Hydrolase (IaaH) from Alcaligenes faecalis subsp. parafaecalis . This enzyme is known to catalyze the conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA), a phytohormone of the auxin class .

Methods of Application

In the study, IaaH was found to exhibit high activity for 2,3-Dihydro-1-oxo Asenapine, which was about 65% compared to its natural substrate, indole-3-acetamide . The similar bicyclic structure shared by indole-3-acetamide and 2,3-Dihydro-1-oxo Asenapine may account for the high activity of the enzyme towards this un-natural substrate .

Results and Outcomes

The use of 2,3-Dihydro-1-oxo Asenapine as a substrate for IaaH led to the efficient preparation of both enantiomers of the chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid . This is an important molecule used in the synthesis of therapeutic agents . The study demonstrated the potential of IaaH in the production of industrially important molecules .

Propiedades

IUPAC Name |

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFINICFHHBHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

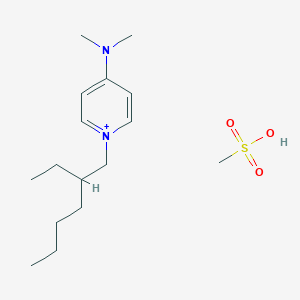

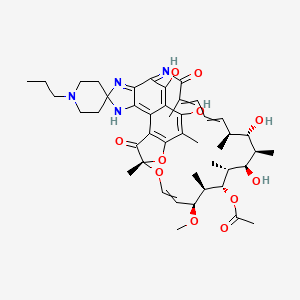

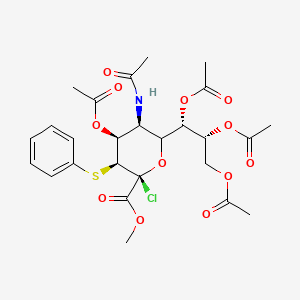

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)